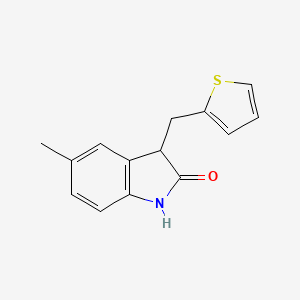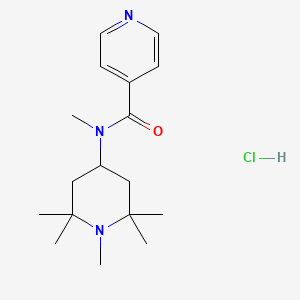![molecular formula C21H26N2O3 B6018067 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine involves the inhibition of MAGL, which leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a lipid mediator that binds to CB1 and CB2 receptors, leading to a range of physiological effects. This compound has also been shown to modulate the activity of other GPCRs, although the exact mechanism is still unclear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the endocannabinoid system. The increase in 2-AG levels leads to a range of effects, including analgesia, anti-inflammatory effects, and modulation of appetite and metabolism. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine in lab experiments are its potency and specificity as an inhibitor of MAGL. It is also a relatively stable compound that can be easily synthesized and purified. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and handling.
将来の方向性
There are several future directions for research on 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and other conditions that involve the endocannabinoid system. Another direction is to explore its effects on other GPCRs and to identify new targets for drug discovery. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential for drug interactions.
合成法
The synthesis of 4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine involves the reaction of morpholine with 3-(1-(3-phenyl-2-propynoyl)-4-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 98%.
科学的研究の応用
4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine has a wide range of applications in scientific research. It is used as a tool compound to study the mechanism of action of various receptors and enzymes. It has been found to be a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system. This compound has also been shown to modulate the activity of G protein-coupled receptors (GPCRs) such as the cannabinoid receptors CB1 and CB2.
特性
IUPAC Name |
1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(8-6-18-4-2-1-3-5-18)22-12-10-19(11-13-22)7-9-21(25)23-14-16-26-17-15-23/h1-5,19H,7,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLWYJDWQDYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)


![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)

![N-(4-fluorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6018072.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)